![molecular formula C23H20N2O B2902832 N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide CAS No. 852136-60-8](/img/structure/B2902832.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide” is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compound . The exact structure of “this compound” could not be found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on the specific compound . The exact physical and chemical properties of “this compound” could not be found in the search results.Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can inhibit or stimulate certain biological processes . The exact interaction and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the biological activity of indole derivatives, it can be inferred that they may affect various biochemical pathways related to cell biology, cancer, and microbial infections .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that they may have various effects at the molecular and cellular level, potentially influencing the growth and survival of cancer cells and microbes .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide is its specificity for the p53-MDM2 interaction, which makes it a potentially effective therapeutic agent for cancer treatment. However, this compound has also been shown to have off-target effects, which can complicate its use in lab experiments. In addition, this compound has poor solubility and stability, which can limit its use in in vivo studies.
Orientations Futures
There are several future directions for N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide research, including the development of more potent and selective inhibitors of the p53-MDM2 interaction, the identification of biomarkers for patient selection, and the evaluation of this compound in combination with other therapies. In addition, further studies are needed to elucidate the off-target effects of this compound and to develop strategies to mitigate these effects. Finally, the development of more stable and soluble formulations of this compound could improve its efficacy and usability in clinical settings.
Conclusion:
This compound is a small molecule inhibitor that has shown promise as a therapeutic agent for cancer treatment. It targets the p53-MDM2 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. While this compound has several advantages, including specificity for the p53-MDM2 interaction, it also has limitations, including off-target effects and poor solubility and stability. Future research directions for this compound include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of this compound in combination with other therapies.
Méthodes De Synthèse
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide can be synthesized through a multi-step process, starting with the reaction of 2-methyl-1H-indole with 4-fluorobenzaldehyde to form 2-methyl-1-(4-fluorobenzyl)-1H-indole. This intermediate is then reacted with phenylmagnesium bromide to form the corresponding tertiary alcohol, which is subsequently oxidized to the benzamide using Jones reagent.
Applications De Recherche Scientifique
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the p53-MDM2 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. This inhibition leads to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest and apoptosis in cancer cells.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-13-21-14-17(7-12-22(21)25-16)15-24-23(26)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-14,25H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORKMENCZFILAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2902752.png)
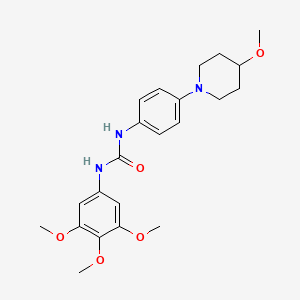
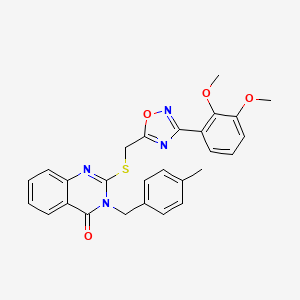
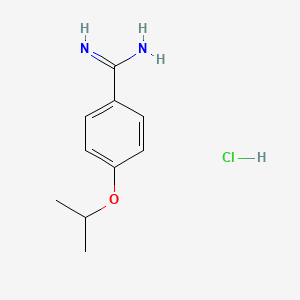
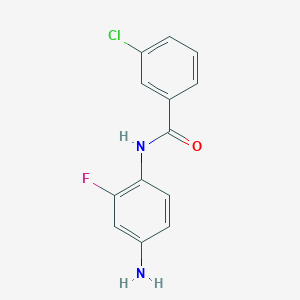

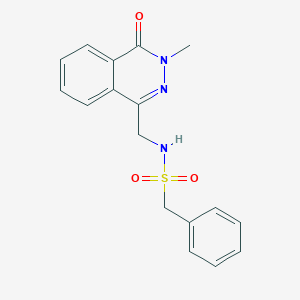
![1-(pyridin-4-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2902765.png)
![5-{[(4-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2902766.png)


![1-Methyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2902770.png)
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2902772.png)